molecular formula C12H17NO4 B13906039 methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate

methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate

Cat. No.: B13906039
M. Wt: 239.27 g/mol
InChI Key: HNPPNJPMHPQAHR-LLVKDONJSA-N
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Description

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate is a chemical compound with the molecular formula C12H17NO4. It is known for its unique structure, which includes an amino group and a methoxymethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate typically involves the reaction of a suitable precursor with chloromethyl methyl ether in the presence of a base such as N,N-Diisopropyl ethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then stirred overnight at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The methoxymethoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(benzyloxy)phenyl]propanoate
  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate

Uniqueness

Methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate

InChI

InChI=1S/C12H17NO4/c1-15-8-17-10-5-3-9(4-6-10)11(13)7-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1

InChI Key

HNPPNJPMHPQAHR-LLVKDONJSA-N

Isomeric SMILES

COCOC1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Canonical SMILES

COCOC1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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